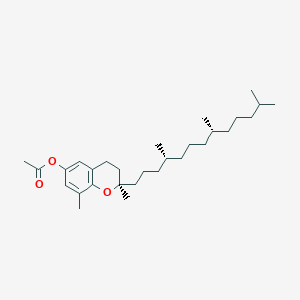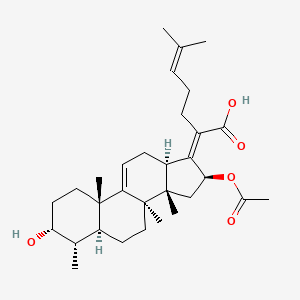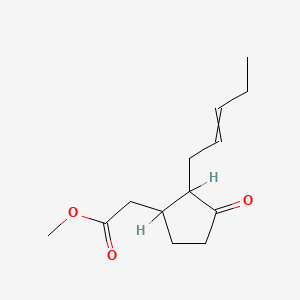
δ-生育酚乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-Tocopherol acetate, also known as Delta-Tocopherol acetate, is a useful research compound. Its molecular formula is C₂₉H₄₈O₃ and its molecular weight is 444.69. The purity is usually 95%.
BenchChem offers high-quality delta-Tocopherol acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Tocopherol acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
人体皮肤中的抗氧化剂
δ-生育酚乙酸酯作为维生素E的一种形式,在人体皮肤健康中起着至关重要的作用 {svg_1}. 它是人体皮肤抗氧化系统的一部分,可以在不同的层级中找到 {svg_2}. 这种化合物的局部应用有助于维持抗氧化系统的功能 {svg_3}. 研究表明,它在皮肤中具有抗氧化和保湿性能,可以保护皮肤免受UVB辐射的损伤 {svg_4}.
抵抗紫外线辐射
该化合物已被证明可以保护皮肤免受UVB辐射的伤害 {svg_5}. 它可以减少急性红斑和光老化,这些都是外源性老化引起的常见问题,与癌症风险有关 {svg_6}.
抑制脂质过氧化
δ-生育酚乙酸酯能够抑制不饱和脂肪酸中的脂质过氧化 {svg_7}. 它可以整合到细胞膜中,有效抑制脂质过氧化 {svg_8}.
神经保护
研究表明,包括δ-生育酚乙酸酯在内的特定形式的生育三烯酚具有独特的生物活性,与生育酚,更具体地说是α-生育酚,有显著区别 {svg_9}. 这些形式已被证明具有神经保护活性 {svg_10}.
抑制癌细胞生长
δ-生育酚乙酸酯已被证明可以抑制癌细胞生长并诱导细胞凋亡 {svg_11}. 这是通过生育酚不具备的特定机制实现的,例如结合雌激素受体-β (ERβ) 并触发内质网 (EndoR) 应激 {svg_12}.
食品和饲料中的抗氧化剂
δ-生育酚乙酸酯用作食品和饲料中的抗氧化剂 {svg_13}. 它在饲料中的功能与在食品中的功能基本相同,有助于防止氧化破坏 {svg_14}.
作用机制
Target of Action
Delta-Tocopherol acetate primarily targets free radicals within the body . Free radicals are unstable molecules that can cause cellular damage and contribute to the development of chronic diseases . By neutralizing these free radicals, delta-Tocopherol acetate helps maintain cellular homeostasis .
Mode of Action
Delta-Tocopherol acetate acts as a potent antioxidant . It donates a hydrogen atom to the peroxyl radical and other free radicals, minimizing their damaging effect . This weak bond allows the vitamin to act as a radical scavenger .
Biochemical Pathways
The biosynthesis of delta-Tocopherol acetate takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Pharmacokinetics
The pharmacokinetic parameters of delta-Tocopherol acetate have been studied in humans . The time to maximum concentration ranges from 4 to 9.3 hours for single doses and 4.7 to 7.3 hours for multiple doses . The half-life ranges from 1.7 to 5.9 hours for single doses and 2.3 to 6.9 hours for multiple doses . These parameters suggest that delta-Tocopherol acetate can be safely consumed by healthy subjects and achieve bioactive levels .
Result of Action
The primary result of delta-Tocopherol acetate’s action is the maintenance of cellular homeostasis and protection of DNA, proteins, and lipids from oxidative stress . As a potent antioxidant, it neutralizes free radicals, preventing cellular damage and contributing to the prevention of chronic diseases .
Action Environment
The biosynthesis of delta-Tocopherol acetate changes in response to different environmental stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . This suggests that environmental factors can influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGGOZSKJGOUCF-VDWGHMIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of α-Tocopherol acetate?
A1: The molecular formula of α-Tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.
Q2: Can you elaborate on how packaging affects the stability of α-Tocopherol acetate in fortified foods?
A3: Research shows that vacuum packaging can enhance the stability of α-tocopherol acetate in fortified strawberries compared to non-vacuum packaging. This effect is particularly noticeable in conjunction with the vacuum impregnation fortification method. [, ]
Q3: How does α-Tocopherol acetate influence lipid peroxidation?
A4: α-Tocopherol acetate itself doesn't directly inhibit lipid peroxidation. It first needs to be deacetylated to α-tocopherol, which acts as a potent antioxidant. α-Tocopherol scavenges free radicals, breaking the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage. [, , , ]
Q4: Are there specific benefits to using α-Tocopherol acetate over other forms of vitamin E, such as free α-tocopherol?
A5: While α-tocopherol acetate requires deacetylation to become biologically active, studies show that it might offer advantages in terms of stability and bioavailability under certain conditions. For instance, when administered subcutaneously in an aqueous solution to sheep, α-tocopherol acetate led to higher and faster absorption compared to oral administration or intraperitoneal injection of both aqueous and oily formulations. [] This suggests potential benefits of this administration route and formulation for livestock.
Q5: Can α-Tocopherol acetate be used to fortify food products? What are the advantages?
A7: Yes, α-Tocopherol acetate is used to fortify various food products, including strawberries. [, ] Fortification with α-tocopherol acetate not only increases the vitamin E content, but also enhances the overall antioxidant capacity of the food, as demonstrated by increased DPPH, FRAP, and Folin-Cicalteau values. []
Q6: Is there evidence that α-tocopherol acetate can protect against cisplatin-induced damage?
A8: Studies in guinea pigs indicate that α-Tocopherol acetate, particularly when co-administered with tiopronin, might offer protection against cisplatin-induced hearing loss and nephrotoxicity. This protective effect is likely due to the antioxidant properties of α-tocopherol, which is released upon deacetylation of α-tocopherol acetate. []
Q7: Does α-Tocopherol acetate impact the immune system?
A9: Research in chickens suggests that dietary supplementation with α-Tocopherol acetate can modulate the immune response. Specific levels of supplementation were linked to elevated immunoglobulin A (IgA) antibody titres, both total and antigen-specific, in serum and intestinal scrapings. Additionally, a notable increase in T-helper cells and Ia+ cells was observed in the peripheral blood of supplemented chickens. []
Q8: What strategies can be used to enhance the delivery of α-Tocopherol acetate to the brain?
A10: Nanocarrier systems, specifically tocopherol acetate-based nanolipidic carriers (NLCs), have shown promise in enhancing the brain delivery of dimethyl fumarate (DMF). These NLCs demonstrated improved intestinal absorption, increased neuronal uptake, and significantly higher brain availability of DMF compared to the free drug. [] This strategy holds potential for improving the treatment of neurological conditions like multiple sclerosis.
Q9: Are there any potential risks associated with high doses of α-Tocopherol acetate in preterm infants?
A11: While generally considered safe, administering α-Tocopherol acetate to very low birth weight infants necessitates careful monitoring. Although considered beneficial for preventing retinopathy, high plasma concentrations exceeding 84 μM, even for a short duration, were observed in a significant portion of infants following intramuscular administration of α-Tocopherol acetate. [] This highlights the importance of careful dose optimization for this vulnerable population.
Q10: Are there any known toxic effects of α-tocopherol acetate on aquatic organisms?
A10: While α-tocopherol acetate is generally considered safe for human consumption, its impact on aquatic organisms requires further investigation. This highlights the need for research into the ecotoxicological effects of α-tocopherol acetate and the development of strategies to mitigate any potential negative impacts on aquatic ecosystems.
Q11: What analytical techniques are commonly employed to quantify α-Tocopherol acetate in various matrices?
A13: Several analytical methods are used for α-Tocopherol acetate quantification. High-performance liquid chromatography (HPLC) is frequently used, enabling the separation and quantification of α-tocopherol acetate in various samples, including vegetable oils, erythrocytes, and animal tissues. [, , , , , ] Capillary gas chromatography coupled with electron capture detection has been employed to analyze thymine dimer levels in mouse epidermal DNA following α-tocopherol application. []
Q12: What is the significance of validating analytical methods for α-tocopherol acetate?
A14: Validation of analytical methods used to quantify α-tocopherol acetate is crucial to ensure the accuracy, precision, and specificity of the results. This is particularly important for studies investigating the efficacy and safety of α-tocopherol acetate in various applications. []
Q13: What are some essential tools and resources for conducting research on α-Tocopherol acetate?
A15: Research on α-Tocopherol acetate requires access to specialized equipment and databases. High-performance liquid chromatography (HPLC) systems equipped with appropriate detectors are essential for separating and quantifying α-tocopherol acetate in various matrices. Access to scientific literature databases like Semantic Scholar is crucial for staying updated on the latest research findings. []
Q14: How has the understanding of α-Tocopherol acetate's role in human health evolved over time?
A16: Initial research on α-Tocopherol acetate primarily focused on its role in preventing vitamin E deficiency. As research progressed, its antioxidant properties and their potential benefits in various health conditions, including cardiovascular disease, cancer, and neurodegenerative diseases, gained significant attention. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

